tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate
Description
This compound (CAS 1142202-17-2) features a piperidine core modified with a tert-butyl carbamate group and a 5-nitro-1,3-benzoxazol-2-one moiety. The benzoxazolone ring is substituted with a nitro group at position 5, conferring electron-withdrawing properties that influence reactivity and intermolecular interactions. It is utilized in medicinal chemistry for targeted protein degradation and enzyme inhibition studies, with a purity of 95% (QY-7718, Combi-Blocks) .
Properties
IUPAC Name |
tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c1-17(2,3)26-15(21)18-8-6-11(7-9-18)19-13-10-12(20(23)24)4-5-14(13)25-16(19)22/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEFWWNQLXIMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 365.37 g/mol. Its structure includes a piperidine ring substituted with a tert-butyl group and a nitrobenzoxazole moiety, which are crucial for its biological activity.
Key Structural Features:
- Piperidine Ring : Provides a basic nitrogen atom that can participate in various chemical interactions.
- Nitro Group : Enhances reactivity and potential biological interactions.
- Benzoxazole Moiety : Contributes to the compound's unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzoxazole Core : Using nitro-substituted precursors.
- Piperidine Ring Construction : Via nucleophilic substitution reactions.
- Final Coupling Reaction : To attach the tert-butyl group and complete the carboxylate formation.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound has significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the disruption of cellular signaling pathways .
Neuroactive Properties
Preliminary studies indicate that this compound may exhibit neuroactive properties, possibly influencing neurotransmitter systems due to its structural similarities with known neuroactive agents .
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Techniques employed in these studies include:
- Molecular Docking : To predict binding affinities with target proteins.
- Cellular Assays : To assess functional outcomes following treatment with the compound.
Comparative Analysis
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-(5-amino-2-oxo-1,3-benzoxazol) | Amino instead of Nitro group | Antimicrobial |
| 4-(5-nitrobenzothiazol) piperidine | Different heterocyclic ring | Anticancer |
| N-methylpiperazine derivatives | Altered nitrogen substitution | Neuroactive |
The presence of the nitro group in this compound distinguishes it from others, potentially enhancing its reactivity and biological activity .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 5-position undergoes reduction to an amine under catalytic hydrogenation or chemical reduction conditions. This transformation is critical for generating intermediates in medicinal chemistry applications.
Reagents and Conditions :
-
Catalytic Hydrogenation : H₂ gas (1–3 atm) with palladium on carbon (Pd/C) or Raney nickel in ethanol or methanol at 25–50°C.
-
Chemical Reduction : SnCl₂ in HCl or Na₂S₂O₄ in aqueous/organic biphasic systems.
Major Product :
tert-butyl 4-(5-amino-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate.
| Reaction Type | Reagents/Conditions | Product Structure | Yield | Reference |
|---|---|---|---|---|
| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | Amine derivative | 85–92% |
Deprotection of the tert-Butyl Carbamate
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose the piperidine amine, enabling further functionalization.
Reagents and Conditions :
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Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.
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HCl (4M) in dioxane.
Major Product :
4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine (free amine).
| Reaction Type | Reagents/Conditions | Product Structure | Yield | Reference |
|---|---|---|---|---|
| Deprotection | TFA/DCM (1:1), 25°C | Free amine | >95% |
Oxidation of the Piperidine Ring
The piperidine ring undergoes oxidation to form N-oxides, particularly at the nitrogen atom.
Reagents and Conditions :
-
m-Chloroperbenzoic acid (m-CPBA) in DCM at 0°C.
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Hydrogen peroxide (H₂O₂) with catalytic tungstic acid.
Major Product :
tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate N-oxide.
| Reaction Type | Reagents/Conditions | Product Structure | Yield | Reference |
|---|---|---|---|---|
| Oxidation | m-CPBA, DCM, 0°C | N-oxide | 70–78% |
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient benzoxazole ring (due to the nitro group) undergoes NAS at the 4- or 6-positions, though reactivity is limited compared to halide-substituted analogs.
Reagents and Conditions :
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Amines (e.g., morpholine) in DMF at 80–100°C.
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Thiophenol with K₂CO₃ in DMSO.
Major Product :
tert-butyl 4-(5-nitro-2-oxo-6-substituted-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate.
| Reaction Type | Reagents/Conditions | Product Structure | Yield | Reference |
|---|---|---|---|---|
| NAS | Morpholine, DMF, 80°C | 6-Morpholino derivative | 45–55% |
Cyclization Reactions
Reduction of the nitro group to an amine enables cyclization to form fused heterocycles, such as benzimidazoles, under acidic or thermal conditions.
Reagents and Conditions :
-
Glacial acetic acid at reflux.
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PCl₅ in toluene at 110°C.
Major Product :
tert-butyl 4-(2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate (after nitro reduction and cyclization).
| Reaction Type | Reagents/Conditions | Product Structure | Yield | Reference |
|---|---|---|---|---|
| Cyclization | AcOH, reflux | Benzimidazole derivative | 60–68% |
Mechanistic Insights
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Nitro Group Effects : The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the benzoxazole ring, directing substitutions to the 4- and 6-positions.
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Piperidine Reactivity : The Boc-protected piperidine remains stable under basic conditions but is prone to oxidation or deprotection in acidic environments.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations on the Benzoxazolone Ring
Compound 1 : tert-Butyl 4-(6-Nitro-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate (CAS 400727-63-1)
- Key Difference : Nitro group at position 6 instead of 5.
- This compound is cataloged by ABChem (AB12700) but lacks detailed pharmacological data .
Compound 2 : tert-Butyl 4-(2-Oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate (CAS 162045-53-6)
- Key Difference : Absence of nitro group.
- Impact : Reduced electron-withdrawing effects may decrease binding affinity in enzyme inhibition assays. This analog has a structural similarity score of 0.75 to the target compound .
Compound 3 : tert-Butyl 4-(6-Fluoro-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate (ABChem AB6673)
Heterocycle Modifications
Compound 4 : tert-Butyl 4-(5-Nitro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate (CAS 337910-14-2)
- Key Difference : Benzoimidazolone core replaces benzoxazolone.
Compound 5 : tert-Butyl 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate
Functional Group Replacements
Compound 6 : tert-Butyl 4-(6-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate (ABChem AB6746)
- Key Difference : Methyl substituent at position 6.
Compound 7 : tert-Butyl 4-(5-Amino-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate (CAS 1142202-16-1)
- Key Difference: Amino group replaces nitro at position 5.
- Impact: The amino group’s basicity and hydrogen-bonding capacity may alter solubility (Molecular Weight: 333.39) and target engagement compared to the nitro analog .
Physicochemical and Pharmacological Data Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 4-(5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, the benzoxazole core can be constructed via cyclization of 2-aminophenol derivatives with nitrating agents to introduce the nitro group . Subsequent coupling with a tert-butyl-protected piperidine moiety (e.g., tert-butyl piperidine-1-carboxylate) via nucleophilic substitution or Mitsunobu reactions is common . Key parameters include temperature control (e.g., ice-cooling for nitration) and solvent selection (e.g., DMF or THF for coupling reactions) to maximize yield and purity.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (1H/13C) to confirm substituent positions and stereochemistry.
- LC-MS to verify molecular weight and detect impurities.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as demonstrated in related piperidine-carboxylate derivatives .
- HPLC with UV detection (λ = 254–300 nm) to quantify purity, referencing retention times against known standards .
Q. What are the critical stability considerations for storing this compound?
- Methodological Answer : The compound is sensitive to light and moisture due to the nitro and benzoxazole groups. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Degradation products (e.g., nitro reduction byproducts) should be monitored via periodic LC-MS analysis .
Advanced Research Questions
Q. How does the electronic nature of the 5-nitro group influence the reactivity of the benzoxazole ring?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, polarizing the benzoxazole ring and facilitating electrophilic substitutions (e.g., halogenation) at the 4- and 6-positions. Computational studies (DFT calculations) can map electron density distribution, while experimental validation via regioselective functionalization reactions (e.g., bromination) can confirm reactivity patterns .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent/DMSO concentration affecting solubility) or impurity profiles. Standardize protocols:
- Use freshly prepared stock solutions in anhydrous DMSO (<0.1% water).
- Validate biological targets (e.g., kinase inhibition) via orthogonal assays (SPR, enzymatic assays) .
- Cross-reference with structurally analogous compounds (e.g., tert-butyl piperazine-carboxylates) to identify structure-activity relationships (SAR) .
Q. How can the compound’s metabolic stability be assessed in vitro?
- Methodological Answer : Perform microsomal stability assays (human/rat liver microsomes) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS. Compare half-life (t1/2) to control compounds. For CYP450 inhibition potential, use fluorogenic substrate assays (e.g., CYP3A4 inhibition) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger) to model binding poses in target proteins (e.g., kinases).
- MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
- Pharmacophore modeling to align electrostatic/hydrophobic features with active analogs .
Q. How to troubleshoot low yields during scale-up from milligram to gram quantities?
- Methodological Answer : Optimize reaction parameters for large-scale synthesis:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
